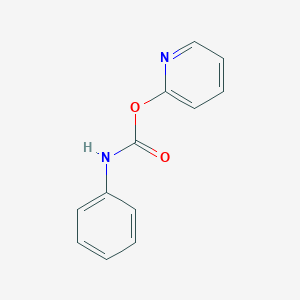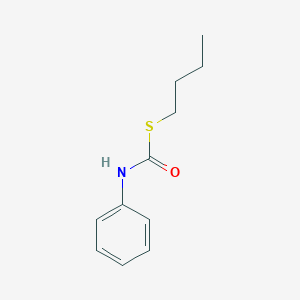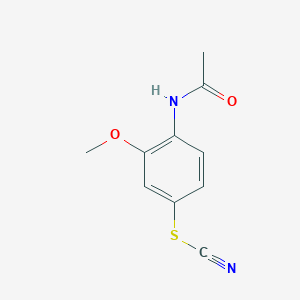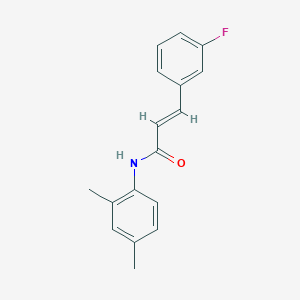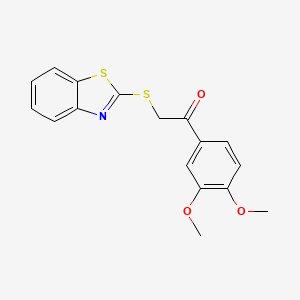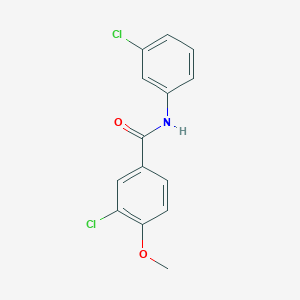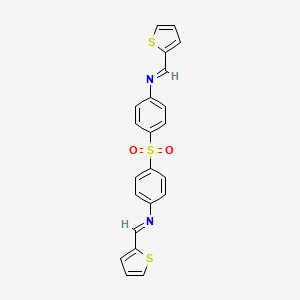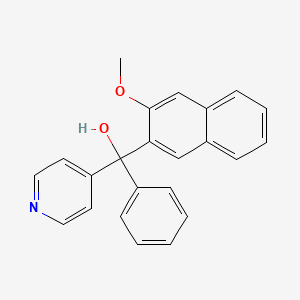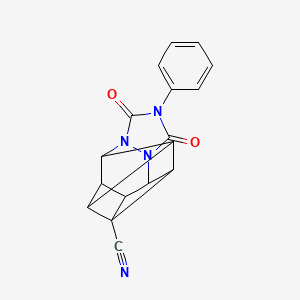![molecular formula C8H11NO B11946154 octahydro-2H-cyclopropa[cd]indol-2-one CAS No. 33984-76-8](/img/structure/B11946154.png)
octahydro-2H-cyclopropa[cd]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-2H-cyclopropa[cd]indol-2-one is a unique chemical compound with the molecular formula C8H11NO . It is characterized by its complex structure, which includes a three-membered ring, a five-membered ring, and two six-membered rings . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-cyclopropa[cd]indol-2-one involves multiple steps, typically starting with the formation of the cyclopropane ring followed by the construction of the indole framework. Specific reaction conditions and reagents used in these steps can vary, but common methods include cyclization reactions and the use of catalysts to facilitate ring formation .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-2H-cyclopropa[cd]indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Octahydro-2H-cyclopropa[cd]indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of octahydro-2H-cyclopropa[cd]indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Cyclopropa[a]naphthalen-2-one: Similar in structure but differs in the arrangement of rings and functional groups.
2H-Inden-2-one, octahydro-: Shares the octahydro-indole framework but has different substituents.
Uniqueness
Octahydro-2H-cyclopropa[cd]indol-2-one is unique due to its specific ring structure and the presence of both cyclopropane and indole moieties.
Eigenschaften
CAS-Nummer |
33984-76-8 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
7-azatricyclo[4.3.0.02,9]nonan-8-one |
InChI |
InChI=1S/C8H11NO/c10-8-7-4-2-1-3-5(9-8)6(4)7/h4-7H,1-3H2,(H,9,10) |
InChI-Schlüssel |
RRYIVCBIOGTZAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2C(=O)NC3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
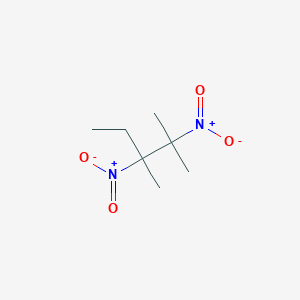
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
